Antineoplaston A 10
Antineoplaston A 10
Antineoplaston A10 is a piperidinedione antineoplaston with potential antineoplastic activity. Antineoplaston A10 was originally isolated from human urine but is now synthetically derived. This agent intercalates into DNA, resulting in cell cycle arrest in G1 phase, reduction of mitosis, and decreased protein synthesis. Antineoplaston A10 may also inhibit ras-oncogene expression and activate tumor suppressor gene p53, leading to cell differentiation and apoptosis. (NCI04)
Antineoplaston A10 has been used in trials studying the treatment of Sarcoma, Lymphoma, Lung Cancer, Liver Cancer, and Kidney Cancer, among others.
Antineoplaston A10 has been used in trials studying the treatment of Sarcoma, Lymphoma, Lung Cancer, Liver Cancer, and Kidney Cancer, among others.
Brand Name:
Vulcanchem
CAS No.:
91531-30-5
VCID:
VC0519039
InChI:
InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1
SMILES:
C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2
Molecular Formula:
C13H14N2O3
Molecular Weight:
246.26 g/mol
Antineoplaston A 10
CAS No.: 91531-30-5
Inhibitors
VCID: VC0519039
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 91531-30-5 |
---|---|
Product Name | Antineoplaston A 10 |
Molecular Formula | C13H14N2O3 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide |
Standard InChI | InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1 |
Standard InChIKey | OQGRFQCUGLKSAV-JTQLQIEISA-N |
Isomeric SMILES | C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 |
SMILES | C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 |
Canonical SMILES | C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 |
Appearance | Solid powder |
Description | Antineoplaston A10 is a piperidinedione antineoplaston with potential antineoplastic activity. Antineoplaston A10 was originally isolated from human urine but is now synthetically derived. This agent intercalates into DNA, resulting in cell cycle arrest in G1 phase, reduction of mitosis, and decreased protein synthesis. Antineoplaston A10 may also inhibit ras-oncogene expression and activate tumor suppressor gene p53, leading to cell differentiation and apoptosis. (NCI04) Antineoplaston A10 has been used in trials studying the treatment of Sarcoma, Lymphoma, Lung Cancer, Liver Cancer, and Kidney Cancer, among others. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-((phenylacetyl)amino)-2,6-piperidinedione 3-(N-phenylacetylamino)-2,6-piperidinedione A 10 A-10 A10 antineoplaston A10 antineoplaston-A10 N-(2,6-dioxo-3-piperidinyl)benzeneacetamide |
Reference | 1: Qu XJ, Cui SX, Tian Z, Li X, Chen MH, Xu WF, Inagaki Y, Deng YB, Makuuchi M, 2: Burzynski SR, Lewy RI, Weaver RA, Axler ML, Janicki TJ, Jurida GF, Paszkowiak 3: Burzynski SR, Weaver RA, Lewy RI, Janicki TJ, Jurida GF, Szymkowski BG, Khan 4: Badria F, Mabed M, El-Awadi M, Abou-Zeid L, Al-Nashar E, Hawas S. Immune 5: Badria F, Mabed M, Khafagy W, Abou-Zeid L. Potential utility of antineoplaston 6: Tsuda H, Iemura A, Sata M, Uchida M, Yamana K, Hara H. Inhibitory effect of 7: Fujii T, Nakamura AM, Yokoyama G, Yamaguchi M, Tayama K, Miwa K, Toh U, 8: Kumabe T, Tsuda H, Uchida M, Ogoh Y, Hayabuchi N, Sata M, Nakashima O, Hara H. 9: Choi BG, Kim OY, Chung BH, Cho WJ, Cheon SH, Choi SU, Lee CO. Synthesis of 10: Choi BG, Seo HK, Chung BH, Choi SU, Lee CO. Synthesis of Mannich bases of 11: Ogata Y, Matono K, Shirouzu K. [Anti-proliferative effects of biochemical 12: Ashraf AQ, Liau MC, Kampalath BN, Burzynski SR. Pharmacokinetic study of 13: Ogata Y, Matono K, Tsuda H, Ushijima M, Uchida S, Akagi Y, Shirouzu K. 14: Michalska D. Theoretical investigations on the structure and potential 15: Tsuda H. Inhibitory effect of antineoplaston A-10 on breast cancer 16: Tsuda H, Sugihara S, Nishida H, Hara H, Eriguchi N, Ishii K, Sasaki K, 17: Ashraf AQ, Liau MC, Mohabbat MO, Burzynski SR. Preclinical studies on 18: Xu W, Wang H, Yuan Y. Pharmacokinetic study of radioactive antineoplaston A10 19: Muldoon TG, Copland JA, Lehner AF, Hendry LB. Inhibition of spontaneous mouse 20: Wang H, Xu W, Yuan Y. Studies of the release rate and bioavailability of |
PubChem Compound | 56260 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume